3-Phenyl-beta-alanine benzyl ester
Description
3-Phenyl-β-alanine benzyl ester (CAS: 1738-78-9; molecular formula: C₉H₁₁NO₂·C₆H₅CH₂) is a modified amino acid ester where the β-alanine backbone is substituted with a phenyl group at the β-carbon and a benzyl ester at the carboxyl terminus. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its role as a protected intermediate, enabling selective coupling reactions . Its structure combines the hydrophobicity of the phenyl and benzyl groups with the reactivity of the ester moiety, making it valuable for designing bioactive molecules. The 4-toluenesulfonate salt form (C₂₃H₂₅NO₅S; MW: 427.51) is commonly employed to enhance stability and solubility in organic synthesis workflows .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C16H17NO2/c17-15(14-9-5-2-6-10-14)11-16(18)19-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2 |
InChI Key |
BNOHJRFMNJIBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
a. N-Pentafluorobenzoyl-β-alanine Methyl Ester
- Structure : Features a pentafluorobenzoyl group instead of a phenyl group and a methyl ester instead of benzyl ester.
- Properties :
b. Ethyl N-Benzyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate
- Structure : Contains an additional ethyl ester and benzyl group on the β-alanine nitrogen.
- Properties :
Amino Acid Benzyl Esters
a. L-Threonine Benzyl Ester Oxalate
- Structure : L-Threonine with a benzyl ester and oxalate counterion.
- Properties: Melting point: Not explicitly reported, but oxalate salts generally exhibit higher thermal stability than free esters. Role: Key building block in glycopeptide synthesis due to hydroxyl group reactivity .
b. L-Phenylalanine Benzyl Ester Tosylate
- Structure : L-Phenylalanine with a benzyl ester and tosylate group.
- Properties :
Thermal and Chemical Stability
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